7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-hydroxy-8-methyl-4-propyl-2H-chromen-2-one and benzyl bromide.
Benzylation: The hydroxyl group at the 7-position of the chromen-2-one core is benzylated using benzyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is typically carried out at elevated temperatures to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol, toluene
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive coumarins.
Biological Studies: The compound is used as a fluorescent probe in biological assays due to its ability to emit fluorescence upon excitation with ultraviolet light.
Industrial Applications: In the industry, this compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
7-(benzyloxy)-8-methyl-4-propyl-2H-chromen-2-one can be compared with other similar compounds to highlight its uniqueness:
4-aminomethyl-7-benzyloxy-2H-chromen-2-one: This compound also exhibits enzyme inhibition properties but has an additional amino group, which may enhance its binding affinity to certain enzymes.
7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide: This compound has a carboxamide group, which can influence its solubility and reactivity compared to this compound.
List of Similar Compounds
- 4-aminomethyl-7-benzyloxy-2H-chromen-2-one
- 7-benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide
- 7-benzyloxy-4-trifluoromethyl-coumarin
Properties
IUPAC Name |
8-methyl-7-phenylmethoxy-4-propylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-3-7-16-12-19(21)23-20-14(2)18(11-10-17(16)20)22-13-15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLXQXWFYGORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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